molecular formula C15H21N3O B1374615 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1351398-03-2

1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Cat. No.: B1374615
CAS No.: 1351398-03-2
M. Wt: 259.35 g/mol
InChI Key: HWDMDRNPMSDKIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1'-Ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one (CAS 1351398-03-2) is a spirocyclic quinazolinone compound of high interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C₁₅H₂₁N₃O and a molecular weight of 259 g/mol, this scaffold serves as a valuable building block for the synthesis of novel biologically active molecules . Its unique spirocyclic architecture, incorporating both piperidine and quinazolinone moieties, makes it a promising scaffold for developing compounds with enhanced binding affinity and selectivity . Research into this compound and its derivatives explores potential therapeutic applications, particularly in oncology, where it has been investigated for its ability to inhibit cancer cell growth . Furthermore, the structural framework of spiro-quinazolinones is being explored for the treatment of neurological diseases, targeting systems such as the metabotropic glutamate receptors (mGluRs), which are relevant in conditions like Parkinson's disease, anxiety, and cognitive disorders . This product is intended for research applications as a key intermediate and is strictly for laboratory use. It is not intended for diagnostic or therapeutic use in humans or animals. For handling and storage, it is recommended to store the compound at 2-8°C .

Properties

IUPAC Name

1-ethyl-6-methylspiro[3H-quinazoline-2,4'-piperidine]-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O/c1-3-18-13-5-4-11(2)10-12(13)14(19)17-15(18)6-8-16-9-7-15/h4-5,10,16H,3,6-9H2,1-2H3,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDMDRNPMSDKIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)C)C(=O)NC13CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Synthetic Approaches

2.1.1 Cyclization Reactions

  • Intramolecular cyclization is employed to form the spiro junction, often through Dieckmann-type cyclizations or intramolecular nucleophilic substitutions involving piperidin-4-one derivatives and quinazolinone intermediates.
  • For example, piperidin-4-one derivatives can be reacted with quinazolinone precursors under basic or acidic conditions to promote ring closure at the spiro center.

2.1.2 Corey-Link Reaction and Dieckmann Cyclization

  • Literature reports (Organic & Biomolecular Chemistry, 2018) describe the use of Corey-Link reaction followed by intramolecular Dieckmann cyclization to synthesize spiropiperidines, which can be adapted for spiro[piperidine-quinazolin] systems.
  • This involves the formation of a suitable intermediate bearing keto and ester groups, which undergoes intramolecular condensation to form the spiro ring system.

2.1.3 Multi-Component Reactions and Dipolar Cycloadditions

  • Multi-component reactions involving azomethine ylides and piperidinone derivatives have been used to construct complex spirocyclic frameworks.
  • These methods allow regioselective and stereoselective formation of spiro centers, useful for introducing substituents like ethyl and methyl groups.

Specific Preparation Method for 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

While explicit detailed synthetic protocols for this exact compound are scarce in open literature, the following generalized method is supported by analogous synthetic routes and supplier data:

Stepwise Synthetic Route

Step Description Reagents/Conditions Outcome
1. Synthesis of 6'-methylquinazolinone intermediate Starting from 2-aminobenzamide derivatives, methylation at the 6-position followed by cyclization with suitable reagents like formamide or phosgene derivatives 6'-methylquinazolinone core
2. Preparation of piperidin-4-one derivative Commercial or synthesized piperidin-4-one with ethyl substitution at nitrogen (N-ethylpiperidin-4-one) N-ethylpiperidin-4-one
3. Coupling of quinazolinone and piperidin-4-one Condensation under acidic or basic catalysis to form a precursor bearing both moieties Intermediate with open ring system
4. Intramolecular cyclization to form spiro junction Dieckmann cyclization or intramolecular nucleophilic attack under controlled temperature and solvent conditions (e.g., reflux in ethanol or THF with base like triethylamine) Formation of spiro[piperidine-quinazolin]-4-one
5. Purification and characterization Chromatography, recrystallization, and spectroscopic analysis (NMR, IR, MS) Pure 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Comparative Data on Related Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Known Preparation Notes
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one C15H21N3O 259.35 Ethyl at N-1', methyl at 6' Multi-step cyclization, Dieckmann cyclization adapted
1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one C13H17N3O 231.29 Methyl at N-1' only Similar spirocyclization methods, fewer alkylations
1'-ethyl-6'-fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one C14H18FN3O 263.31 Ethyl at N-1', fluoro at 6' Analogous synthesis with fluorination step

Research Findings and Notes

  • The spirocyclic framework is critical for biological activity in medicinal chemistry, often conferring rigidity and specific receptor binding properties.
  • Preparation methods emphasize regio- and stereoselectivity to ensure correct spiro center formation.
  • Substituent introduction (ethyl and methyl groups) is generally achieved by selective alkylation reactions on nitrogen atoms or aromatic rings prior to cyclization.
  • Purification typically involves chromatographic techniques and characterization by NMR, IR, and mass spectrometry to confirm structure and purity.
  • Recent reviews highlight the use of Corey-Link and Dieckmann cyclizations as reliable methods for spiro[piperidine] ring formation, adaptable to quinazolinone derivatives.

Summary Table of Preparation Method Attributes

Attribute Description
Starting Materials 2-aminobenzamide derivatives, piperidin-4-one derivatives
Key Reactions Alkylation, condensation, intramolecular Dieckmann cyclization
Catalysts/Conditions Bases (triethylamine), solvents (THF, ethanol), reflux conditions
Purification Chromatography, recrystallization
Characterization NMR (1H, 13C), IR, MS, elemental analysis
Challenges Regioselectivity, stereoselectivity, control of spiro center formation

Chemical Reactions Analysis

Types of Reactions

1’-ethyl-6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline derivatives with additional oxygen-containing functional groups.

Scientific Research Applications

Medicinal Chemistry

The primary application of 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one lies in medicinal chemistry , where it serves as a lead compound for developing new therapeutic agents. Its structural characteristics suggest potential efficacy against various diseases, particularly:

  • Cancer : The compound's ability to interact with biological targets makes it a candidate for cancer therapeutics. Structure-activity relationship (SAR) studies can help optimize its efficacy.
  • Infectious Diseases : Given its heterocyclic nature, it may exhibit antimicrobial properties that warrant further investigation.

Interaction Studies

Research on the interaction of this compound with biological targets is crucial for understanding its mechanism of action. Techniques employed include:

  • Molecular Docking : This computational method helps predict how the compound binds to enzymes and receptors.
  • In Vitro Assays : Laboratory experiments that assess the biological activity and potential side effects of the compound.

Synthesis and Derivatives

The synthesis of 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic synthesis techniques. The ability to create derivatives through nucleophilic substitutions and electrophilic additions allows researchers to explore compounds with enhanced or altered biological activities.

Mechanism of Action

The mechanism of action of 1’-ethyl-6’-methyl-1’H-spiro[piperidine-4,2’-quinazolin]-4’(3’H)-one would depend on its specific application. For instance:

    Biological Activity: If it exhibits antimicrobial activity, it might target bacterial cell walls or specific enzymes.

    Therapeutic Effects: In medicine, it could interact with molecular targets such as receptors or enzymes, modulating specific pathways.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The table below highlights key structural differences and properties of 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Reference
1'-Ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 1'-ethyl, 6'-methyl C₁₆H₂₁N₃O 271.36 Potential CNS/anti-inflammatory agent
6'-Fluoro-1'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one 1'-methyl, 6'-fluoro C₁₃H₁₆FN₃O 249.28 PET imaging tracer (iNOS detection)
1’H-spiro[cyclopentane-1,2’-quinazolin]-4’(3’H)-one Cyclopentane ring (no piperidine) C₂₁H₁₈N₂O 315.15 Synthetic intermediate; high yield (81%)
1’-H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one Cyclohexane ring C₁₇H₂₀N₂O 268.35 High melting point (300°C)
(4′-Amino-5′,8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone ([18F]FBAT) 4′-amino, 5′,8′-difluoro, 4-fluorophenyl C₂₀H₁₇F₃N₄O₂ 414.37 PET/MR imaging of neuroinflammation
1’-(3,4,5-Trihydroxybenzoyl)-1’H-spiro[cyclohexane-1,2’-quinazolin]-4’(3’H)-one 1’-trihydroxybenzoyl C₂₁H₂₂N₂O₄ 366.41 Antioxidant potential

Key Observations :

  • Substituent Effects: Fluorine (e.g., 6'-fluoro derivatives) enhances metabolic stability and bioavailability, making such compounds suitable for imaging applications . Bulkier Rings (e.g., cyclohexane vs. piperidine): Cyclohexane derivatives exhibit higher melting points, suggesting enhanced crystallinity , while piperidine-containing compounds are more conformationally flexible, aiding receptor binding .

Biological Activity

1'-Ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a novel compound with significant potential in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound has the molecular formula C₁₅H₂₁N₃O and a CAS number of 1351398-03-2. It features a spiro structure that combines piperidine and quinazoline moieties, which are known for their biological activities. The presence of ethyl and methyl substituents enhances its chemical reactivity, making it a candidate for various biological applications.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds similar to 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one. For instance, derivatives of spiro compounds have shown promising results in inhibiting cancer cell proliferation. The unique structure of this compound may contribute to its ability to interact with specific molecular targets involved in cancer progression .

Cholinesterase Inhibition

Another area of interest is the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Compounds with similar structures have been evaluated for their inhibitory activities against these enzymes, which are crucial in neurodegenerative diseases like Alzheimer's. The structure–activity relationship (SAR) studies suggest that variations in substituents significantly affect the inhibitory potency .

Synthesis and Derivatives

The synthesis of 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one typically involves multi-step organic synthesis techniques. These methods allow for the creation of various derivatives that could exhibit altered or enhanced biological activities. For example, structural modifications can lead to compounds with improved solubility or bioavailability .

Comparative Analysis of Related Compounds

A comparative analysis of structurally similar compounds reveals differences in their biological activities:

Compound NameStructureUnique Features
1-Methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-oneC₁₄H₁₉N₃OLacks ethyl group; potential differences in biological activity
6-Fluoro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-oneC₁₅H₁₉FN₃OFluorine substitution may enhance potency or selectivity
1-Ethyl-6-methoxycarbonyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-oneC₁₆H₂₃N₃O₃Contains a methoxycarbonyl group; could alter solubility and bioavailability

These comparisons underscore the importance of specific substituents in determining pharmacological profiles and therapeutic potential.

Case Studies and Research Findings

Several case studies have investigated the biological activity of spiro compounds:

  • Anti-Alzheimer Activity : A study on spiroindoline derivatives demonstrated significant AChE inhibition with IC50 values as low as 3.98 µM. This suggests that modifications on the spiro structure can lead to effective inhibitors for neurodegenerative conditions .
  • Antimicrobial Properties : Research on related spiro compounds has shown promising antimicrobial activity against various pathogens. These findings indicate potential applications in treating infectious diseases .
  • In Vivo Studies : Efficacy studies in murine models have demonstrated that certain derivatives exhibit notable bactericidal effects against Mycobacterium tuberculosis, highlighting their potential as anti-tubercular agents .

Q & A

Q. What synthetic strategies are optimized for preparing 1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one, and how do reaction conditions influence yield?

  • Methodology : Use organocatalytic cascade reactions under metal-free conditions. For example, reacting substituted amines (e.g., methyl-substituted anilines) with cyclohexanone derivatives in ethanol at 80°C yields spiroquinazolinones with high efficiency (93–96% yield, 40–80 min reaction time). Reaction time and substituent steric/electronic effects (e.g., electron-withdrawing groups like Cl/Br enhance reactivity) significantly impact yield .
  • Key Data : See Table 1 in for substituent-specific yields and reaction times.

Q. How can structural characterization of spiroquinazolinone derivatives be systematically validated?

  • Methodology : Combine ¹H/¹³C NMR , IR spectroscopy , and mass spectrometry (ESI-MS) . For example:
  • ¹H NMR : Identify spiro center protons (δ 1.5–2.5 ppm for cyclohexane/piperidine protons) and aromatic quinazolinone protons (δ 7.0–8.5 ppm).
  • ¹³C NMR : Confirm carbonyl (δ ~170 ppm) and spiro carbon (δ ~60 ppm).
  • MS : Molecular ion peaks (e.g., [M+H]⁺) validate molecular weight .

Q. What in vitro models are suitable for initial anti-inflammatory activity screening of this compound?

  • Methodology : Use formalin-induced rat paw edema or LPS-stimulated microglial BV2 cells to assess inhibition of pro-inflammatory markers (e.g., TNF-α, iNOS). For example, spiroquinazolinones with triazino-quinazoline fragments showed 69.2–85.9% inhibition, surpassing Diclofenac sodium in edema reduction .

Advanced Research Questions

Q. How does the spirocyclic architecture influence target binding affinity in neuroinflammatory pathways?

  • Methodology : Perform molecular docking and SAR studies to map interactions with iNOS or CRF-1 receptors. The spiro system restricts conformational flexibility, enhancing binding to hydrophobic pockets. For instance, 4′-trifluoromethoxybenzyl-substituted derivatives showed improved brain permeability in PET imaging .

Q. What computational tools can predict pharmacokinetic challenges for in vivo studies?

  • Methodology : Use ADMET predictors (e.g., SwissADME) to analyze:
  • Blood-brain barrier penetration : LogP values >3.0 suggest favorable CNS uptake.
  • Metabolic stability : Cytochrome P450 (CYP3A4) metabolism risks identified via in silico simulations.
  • Toxicity : Ames test predictions for mutagenicity .

Q. How to resolve contradictions in pharmacological data across different inflammation models?

  • Methodology : Cross-validate using multiple assays (e.g., carrageenan-induced edema vs. LPS-induced neuroinflammation). For example, discrepancies in AUC0–30min values for [¹⁸F]FBAT in LPS-treated mice (2.16-fold increase in whole brain vs. 1.53-fold in cortex) highlight tissue-specific iNOS expression .

Q. What strategies improve enantiomeric purity during spirocycle synthesis?

  • Methodology : Optimize chiral catalysts (e.g., L-proline derivatives) in asymmetric cyclocondensation. Evidence from spiro[piperidine-4,2'-quinoline] syntheses shows Pd/C-mediated debenzylation preserves stereochemistry .

Methodological Challenges

Q. How to address low solubility in aqueous media for in vivo applications?

  • Solutions :
  • Prodrug design : Introduce phosphate esters at the 4′-position for pH-dependent release.
  • Nanoformulation : Use PEGylated liposomes to enhance bioavailability (tested for analogous spiropiperidines) .

Q. What analytical techniques quantify trace impurities in final compounds?

  • Methodology : Employ HPLC-PDA/MS with C18 columns (ACN/water gradient) and ²D NMR (HSQC, HMBC) to detect <0.1% impurities. For example, residual Ac₂O in acetylation steps was identified via δ 2.1 ppm (¹H NMR) .

Structural Optimization

Q. How can substituent modifications enhance selectivity for iNOS over other NOS isoforms?

  • Approach : Replace 6′-methyl with 5′,8′-difluoro groups to exploit hydrophobic interactions in iNOS’s substrate-binding pocket. [¹⁸F]FBAT derivatives showed 2.5-fold higher brain uptake in LPS-treated mice vs. controls .

Q. What role do spiro ring size and heteroatom placement play in bioactivity?

  • Case Study : Cyclopentane-spiro derivatives (3o) showed 83% yield and higher thermal stability (mp 262–263°C) vs. cycloheptane analogs (3p, mp 152–153°C), suggesting smaller rings improve rigidity and target engagement .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Reactant of Route 2
1'-ethyl-6'-methyl-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.